Cas no 2248407-86-3 (1-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) 4-methyl 2-methylbenzene-1,4-dicarboxylate)

1-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) 4-methyl 2-methylbenzene-1,4-dicarboxylate 化学的及び物理的性質
名前と識別子
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- EN300-6518458
- 1-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) 4-methyl 2-methylbenzene-1,4-dicarboxylate
- 2248407-86-3
-
- インチ: 1S/C18H13NO6/c1-10-9-11(17(22)24-2)7-8-12(10)18(23)25-19-15(20)13-5-3-4-6-14(13)16(19)21/h3-9H,1-2H3
- InChIKey: ZUXVTUDVFVSGOH-UHFFFAOYSA-N
- ほほえんだ: O(C(C1C=CC(C(=O)OC)=CC=1C)=O)N1C(C2C=CC=CC=2C1=O)=O
計算された属性
- せいみつぶんしりょう: 339.07428713g/mol
- どういたいしつりょう: 339.07428713g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 25
- 回転可能化学結合数: 5
- 複雑さ: 564
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.9
- トポロジー分子極性表面積: 90Ų
1-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) 4-methyl 2-methylbenzene-1,4-dicarboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6518458-1.0g |
1-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) 4-methyl 2-methylbenzene-1,4-dicarboxylate |
2248407-86-3 | 1g |
$0.0 | 2023-05-31 |
1-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) 4-methyl 2-methylbenzene-1,4-dicarboxylate 関連文献
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Malinda Salim,Brian O'Sullivan,Sally L. McArthur,Phillip C. Wright Lab Chip, 2007,7, 64-70
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4. Book reviews
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10. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
1-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) 4-methyl 2-methylbenzene-1,4-dicarboxylateに関する追加情報
Introduction to 1-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) 4-methyl 2-methylbenzene-1,4-dicarboxylate (CAS No. 2248407-86-3)
1-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) 4-methyl 2-methylbenzene-1,4-dicarboxylate, identified by its CAS number 2248407-86-3, is a compound of significant interest in the field of pharmaceutical chemistry and bioorganic synthesis. This molecule, featuring a complex aromatic core with functionalized isoindole and dicarboxylate substituents, has garnered attention due to its structural uniqueness and potential biological activity. The presence of multiple reactive sites makes it a valuable scaffold for the development of novel therapeutic agents.
The compound's structure comprises a benzene ring substituted with two methyl groups at positions 2 and 4, and a dicarboxylate group at positions 1 and 4. This aromatic system is further functionalized by an isoindole moiety, which is characterized by a five-membered ring containing an oxygen atom and an indole-like framework. The 1,3-dioxo group within the isoindole suggests the presence of a conjugated system with potential electron-withdrawing properties, which can influence the reactivity and electronic distribution across the molecule.
Recent advancements in computational chemistry have enabled detailed studies on the electronic structure and reactivity of such heterocyclic compounds. The 1-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) 4-methyl 2-methylbenzene-1,4-dicarboxylate molecule has been investigated using density functional theory (DFT) to understand its potential interactions with biological targets. These studies indicate that the compound may exhibit significant binding affinity to certain enzymes and receptors, making it a promising candidate for drug discovery.
In the realm of medicinal chemistry, the synthesis of this compound represents a significant challenge due to its intricate structure. However, recent reports have demonstrated innovative synthetic strategies that allow for efficient construction of the isoindole core. One such approach involves a multi-step cascade reaction that leverages transition metal catalysis to form the key carbon-carbon bonds in high yield. This method not only highlights the synthetic versatility of the compound but also opens up new avenues for its functionalization.
The dicarboxylate group in 1-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) 4-methyl 2-methylbenzene-1,4-dicarboxylate provides multiple sites for further derivatization, enabling the creation of diverse analogs with tailored biological properties. For instance, introduction of amine or alcohol groups at these positions can yield derivatives with enhanced solubility or specific binding characteristics. Such modifications are crucial for optimizing pharmacokinetic profiles and improving therapeutic efficacy.
Current research in this area has also explored the potential applications of this compound in treating neurological disorders. Preliminary in vitro studies suggest that derivatives of 1-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) 4-methyl 2-methylbenzene-1,4-dicarboxylate may interact with neurotransmitter receptors, potentially offering benefits in conditions such as Alzheimer's disease or Parkinson's disease. These findings underscore the importance of continued investigation into this class of compounds.
The development of novel synthetic methodologies has been another focus area for researchers working with this molecule. For example, recent publications have described the use of photoredox catalysis to construct complex cyclic frameworks efficiently. Such techniques not only streamline the synthesis process but also allow for greater control over stereochemistry, which is critical for biological activity. The ability to produce enantiomerically pure forms of this compound could significantly impact its future pharmaceutical applications.
Furthermore, the isoindole moiety has been recognized as a versatile pharmacophore in drug design due to its ability to engage in multiple types of non-covalent interactions with biological targets. The oxygen atom within the dioxo group introduces additional polarizability into the system, enhancing its potential for binding to proteins and nucleic acids. This feature makes 1-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) 4-methyl 2-methylbenzene-1,4-dicarboxylate an attractive candidate for further exploration in medicinal chemistry.
In conclusion,1-(1,3-dioxo-2,3-dihydro-1H-indol(2',3') [b]phenanthrene]-8-carboxylic acid, as represented by CAS No. 2248407, represents a structurally complex and biologically relevant molecule with significant potential in pharmaceutical research. Its unique combination of functional groups and synthetic accessibility make it a valuable scaffold for developing novel therapeutic agents. Continued investigation into its properties and applications will likely yield important insights into new treatments for various diseases.
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